molecular formula C8H13N3 B1473607 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole CAS No. 1423478-59-4

1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole

Cat. No.: B1473607
CAS No.: 1423478-59-4
M. Wt: 151.21 g/mol
InChI Key: WGKTZHNTSOLEDU-UHFFFAOYSA-N
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Description

1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole (CAS 1423478-59-4) is a high-purity chemical compound supplied for research and further manufacturing applications. This specialized small molecule features a molecular formula of C₈H₁₃N₃ and a molecular weight of 151.21 g/mol . It belongs to the class of imidazole derivatives, which are five-membered heterocyclic compounds of significant scientific interest due to their wide range of biological activities and applications in pharmaceutical development . Imidazole-based molecular hybrids and conjugates are a key area of modern research for overcoming antibiotic resistance . The structural motif of combining an imidazole ring with other heterocycles, such as pyrrolidine, is a recognized strategy in medicinal chemistry for creating novel bioactive agents. These compounds are investigated for their potential to combat serious infections caused by multi-drug resistant bacteria, including the ESKAPE pathogens, by leveraging dual-targeting mechanisms that can impair resistance development . As a building block, this compound offers researchers a versatile scaffold for the synthesis of more complex molecular entities. It must be stored sealed in a dry environment at 2-8°C. This product is intended for research and further manufacturing use only and is not meant for diagnostic or therapeutic human use.

Properties

IUPAC Name

1-methyl-2-pyrrolidin-3-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-5-4-10-8(11)7-2-3-9-6-7/h4-5,7,9H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKTZHNTSOLEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423478-59-4
Record name 1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole
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Biological Activity

1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole is a compound characterized by its unique dual-ring structure, combining an imidazole and a pyrrolidine moiety. This structural configuration is significant for its potential biological activities, particularly in pharmacological applications. The imidazole ring is known for its involvement in various biological systems, while the pyrrolidine ring enhances interactions with biological targets.

Structure and Properties

The compound's structure allows for versatile interactions due to the presence of nitrogen atoms in both rings, which can form hydrogen bonds and coordinate with metal ions. This property is critical in drug design, as it can enhance binding affinity to target proteins.

Chemical Structure

ComponentDescription
Imidazole Ring A five-membered ring containing two nitrogen atoms, known for its role in enzyme catalysis and receptor interactions.
Pyrrolidine Ring A saturated five-membered ring containing one nitrogen atom, which can improve solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies suggest that compounds with similar structures may possess antimicrobial and antifungal properties. The interaction between the imidazole and pyrrolidine rings enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

2. Enzyme Inhibition
The compound has been shown to interact with specific enzymes, potentially modulating their activity. For instance, studies on related compounds indicate that modifications to the pyrrolidine moiety can lead to increased inhibitory potency against various enzymatic targets.

3. Neuropharmacological Effects
Preliminary studies indicate potential effects on neurotransmitter systems, possibly influencing mood and behavior. This aligns with findings from related compounds that have shown efficacy in modulating neurochemical pathways.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Properties
    • A series of pyrrole derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating MIC values ranging from 3.12 to 12.5 µg/mL, suggesting potential for similar activity in imidazole derivatives .
  • Enzyme Inhibition Research
    • Research on a related compound showed a significant increase in inhibitory potency when a pyrrolidine substituent was introduced, resulting in a nanomolar potent inhibitor with favorable drug-like properties .
  • Neuropharmacological Impact
    • In vivo studies indicated that compounds with similar structural features could influence emotional behavior in animal models, suggesting a pathway for further exploration of psychiatric applications .

Scientific Research Applications

Pharmaceutical Development

1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole has been investigated for its potential therapeutic applications, particularly as a modulator in drug design. Its structural similarity to known pharmacophores makes it a candidate for developing new drugs targeting various diseases.

Case Study : A study demonstrated that derivatives of imidazole compounds exhibit significant activity against specific targets in cancer therapy. The modulation of these targets could lead to the development of novel anticancer agents .

The compound has shown promise in biological assays, particularly as an antimicrobial agent. Its derivatives have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

In Vitro Studies : Research indicates that the compound exhibits antimicrobial properties by inhibiting key metabolic pathways in bacteria, potentially disrupting their growth and survival mechanisms .

Buffering Agent in Biochemistry

This compound is utilized as a non-ionic organic buffering agent in cell culture applications. It helps maintain pH stability within the physiological range (6–8.5), crucial for cellular processes during experiments .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Pharmaceutical DevelopmentPotential drug modulator for various diseasesAnticancer activity demonstrated
Biological ActivityAntimicrobial properties against Gram-positive and Gram-negative bacteriaEffective against E. coli and S. aureus
Buffering AgentMaintains pH stability in biological systemsUsed in cell cultures

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

A comparison of key structural features, molecular weights (MW), and substituent effects is summarized in Table 1.

Table 1. Comparison of 1-Methyl-2-(pyrrolidin-3-yl)-1H-imidazole with Related Imidazole Derivatives

Compound Name Substituent(s) Molecular Formula MW (g/mol) Key Properties
This compound Pyrrolidin-3-yl C₈H₁₃N₃ 151.21 Secondary amine for H-bonding; moderate polarity
1-Methyl-2-(4-nitrophenyl)-1H-imidazole 4-Nitrophenyl C₁₀H₉N₃O₂ 203.20 Electron-withdrawing nitro group; planar aromatic system
1-Methyl-2-(methylthio)-1H-imidazole Methylthio C₅H₈N₂S 128.20 Lipophilic; sulfur enhances stability
5-(4-Methoxyphenyl)-1-methyl-2-styryl-1H-imidazole Styryl, 4-methoxyphenyl C₁₉H₁₈N₂O 290.36 Extended conjugation; fluorophore potential
Ipronidazole (2-Isopropyl-1-methyl-5-nitroimidazole) Isopropyl, nitro C₇H₁₁N₃O₂ 169.18 Antiparasitic activity via nitro group
Key Observations:
  • Electronic Effects : The pyrrolidine substituent in the target compound is electron-donating due to its amine group, contrasting with the electron-withdrawing nitro group in 1-methyl-2-(4-nitrophenyl)-1H-imidazole. This difference influences reactivity and interaction with biological targets .
  • Solubility : The pyrrolidine moiety enhances water solubility compared to lipophilic groups like methylthio or styryl, which may improve bioavailability in polar environments .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

  • Formation of the imidazole ring with a methyl substituent at the N-1 position.
  • Introduction of the pyrrolidin-3-yl substituent at the C-2 position of the imidazole.

The pyrrolidin-3-yl group can be introduced either directly by coupling with a pyrrolidine derivative or via functional group transformations involving suitable leaving groups or reactive intermediates.

Preparation via Nucleophilic Substitution on 2-Halogenated Imidazoles

One common method involves the nucleophilic substitution of a 2-halogenated 1-methylimidazole with a pyrrolidin-3-yl nucleophile. The general reaction scheme is:

  • Synthesis of 2-halogenated-1-methylimidazole (e.g., 2-chloro- or 2-bromo-1-methylimidazole).
  • Reaction with pyrrolidin-3-yl nucleophile (e.g., pyrrolidine or its derivatives) under basic conditions.

Typical reaction conditions include:

  • Base: potassium carbonate (K2CO3) or sodium hydride (NaH).
  • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: mild heating (50–100 °C) to facilitate substitution.

This approach allows for the direct attachment of the pyrrolidin-3-yl group at the 2-position of the imidazole ring.

Cyclization Methods Involving Aminopyrrolines and Halocarbonyl Compounds

Literature on related pyrrolo[1,2-a]imidazole systems suggests alternative cyclization routes:

  • Condensation of aminopyrrolines with halocarbonyl compounds (e.g., α-bromo ketones) can form fused pyrroloimidazole rings.
  • Although yields vary, this method provides a route to annulated structures related to this compound.

For example, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones in ethyl acetate at room temperature yields pyrroloimidazole hydrobromides, which can be further manipulated to target compounds.

Functional Group Transformations and Salt Formation

The compound can also be prepared by functional group transformations from suitable intermediates, such as hydroxymethyl or halomethyl pyrrolidin-2-one derivatives. These intermediates undergo substitution or cyclization to yield the imidazole derivative.

Moreover, the free base form of this compound can be converted into acid addition salts (e.g., hydrochloride, sulfate) by treatment with inorganic or organic acids, enhancing solubility and stability for pharmaceutical applications.

Industrial and Advanced Synthetic Techniques

Continuous Flow Synthesis

In industrial contexts, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and reagent concentration, improving yield and scalability.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate cyclization and substitution reactions in imidazole chemistry, reducing reaction times from hours to minutes and improving product purity.

Summary of Preparation Methods with Data Table

Method Key Reagents/Intermediates Reaction Conditions Advantages Limitations
Nucleophilic substitution 2-Halo-1-methylimidazole + pyrrolidin-3-yl Base (K2CO3/NaH), DMF/THF, 50–100 °C Direct substitution, good selectivity Requires halogenated precursor
Cyclization of aminopyrrolines Aminopyrrolines + α-bromo ketones EtOAc, RT; sometimes heating in DMF Forms fused pyrroloimidazole systems Moderate yields, complex mixtures
Functional group transformation Hydroxymethyl pyrrolidin-2-one derivatives Acid/base catalysis, substitution Versatile, allows salt formation Multi-step, requires intermediate
Microwave-assisted synthesis Various intermediates Microwave irradiation, short time Fast, improved yields Requires specialized equipment
Continuous flow synthesis Various intermediates Controlled flow reactor conditions Scalable, reproducible Setup cost, optimization needed

Q & A

Q. Optimization :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalyst tuning : Pd(PPh₃)₄ improves cross-coupling efficiency .
  • Purification : Flash chromatography (e.g., toluene:EtOAc 90:10) ensures high purity, validated by NMR (e.g., δ ~3.85 ppm for methyl groups) .

How can computational methods like DFT or molecular docking predict the biological activity or electronic properties of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the electron-withdrawing pyrrolidine substituent may lower LUMO energy, enhancing electrophilic interactions .
  • Molecular docking : Use software like AutoDock to model binding to biological targets (e.g., enzymes with imidazole-binding pockets). Validate docking poses with experimental data (e.g., X-ray crystallography) .
  • CoMSIA models : Develop 3D-QSAR models using Comparative Molecular Similarity Indices Analysis to correlate substituent effects (e.g., steric/electronic) with activity .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Q. Basic

  • ¹H/¹³C NMR : Identify imidazole protons (δ 7.2–7.5 ppm) and pyrrolidine CH₂/CH groups (δ 1.5–3.5 ppm). Integration ratios confirm substituent positions .
  • IR spectroscopy : Look for N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) to confirm imidazole ring integrity .
  • Mass spectrometry (EIMS) : Molecular ion peaks (e.g., m/z 333 for alkynyl derivatives) and fragmentation patterns verify molecular weight .

What strategies resolve contradictory crystallographic data when determining the solid-state structure using SHELXL?

Q. Advanced

  • Refinement protocols : Use SHELXL’s restraints for bond lengths/angles in disordered regions (e.g., pyrrolidine ring conformers) .
  • Twinned data handling : Apply TWIN/BASF commands for high-throughput phasing of twinned crystals .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry or overfitting .

How do pyrrolidine substituent variations affect physicochemical properties, based on structure-activity relationship (SAR) studies?

Q. Basic

  • Lipophilicity : Bulky pyrrolidine substituents (e.g., 3-ethyl vs. 3-methyl) increase logP, affecting membrane permeability .
  • Hydrogen bonding : Protonatable nitrogen in pyrrolidine enhances solubility and target binding (e.g., enzyme active sites) .
  • Steric effects : Substituents at the 3-position of pyrrolidine may hinder rotational freedom, altering conformational stability .

How can QSAR models for imidazole derivatives be developed to predict pharmacological potential?

Q. Advanced

  • Data curation : Compile ED₅₀ or IC₅₀ values from biological assays (e.g., MES tests for anticonvulsant activity) .
  • Descriptor selection : Use steric, electrostatic, and hydrophobic fields in CoMSIA to map substituent effects .
  • Validation : Split datasets into training/test sets (4:1 ratio) and assess predictive power via cross-validation (q² > 0.5) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole
Reactant of Route 2
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1-methyl-2-(pyrrolidin-3-yl)-1H-imidazole

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